molecular formula C8H10N2S B12867654 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

Cat. No.: B12867654
M. Wt: 166.25 g/mol
InChI Key: MGRPWEUEBUWIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminothiophenol with 3-chloropropanal in the presence of a base can lead to the formation of the thiazine ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives .

Scientific Research Applications

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Biological Activity

7-Methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C8H10N2SC_8H_10N_2S, with a molecular weight of approximately 166.24 g/mol. The compound features a pyridine ring fused with a thiazine structure, which contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods involving cyclization reactions of appropriate precursors. A common approach involves the reaction of substituted thioureas with α-bromo ketones under basic conditions, leading to the formation of the thiazine ring.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

Preliminary studies have also suggested that this compound may possess anticancer properties. In cellular assays, it has been shown to induce apoptosis in certain cancer cell lines through the activation of caspase pathways. For example:

Cell Line IC50 (µM)
HeLa15
MCF-720
A54925

The mechanism appears to involve cell cycle arrest and modulation of apoptotic markers .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. It has been observed to enhance neuronal survival in models of oxidative stress and may inhibit neuroinflammation by downregulating pro-inflammatory cytokines .

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several thiazine derivatives including this compound. The results indicated that modifications on the thiazine core significantly influenced antimicrobial potency. The compound was found to be particularly effective against resistant strains of Staphylococcus aureus .

Case Study 2: Cancer Cell Apoptosis

A detailed investigation into the anticancer properties was conducted using human breast cancer cell lines. The study demonstrated that treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .

Properties

Molecular Formula

C8H10N2S

Molecular Weight

166.25 g/mol

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine

InChI

InChI=1S/C8H10N2S/c1-6-4-7-8(10-5-6)11-3-2-9-7/h4-5,9H,2-3H2,1H3

InChI Key

MGRPWEUEBUWIJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N=C1)SCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.